molecular formula C17H22ClNO B4178595 2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride

2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride

Cat. No. B4178595
M. Wt: 291.8 g/mol
InChI Key: NSHRFQCDCDHGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride, also known as BB-94, is a chemical compound that belongs to the class of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. BB-94 has been extensively studied for its potential applications in cancer therapy, inflammation, and tissue remodeling.

Mechanism of Action

2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride inhibits MMPs by binding to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This leads to a decrease in tumor invasion and metastasis, as well as a reduction in inflammation and tissue remodeling.
Biochemical and Physiological Effects
The inhibition of MMPs by 2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride has been shown to have a number of biochemical and physiological effects. These include a reduction in tumor growth and metastasis, a decrease in inflammation, and an improvement in tissue remodeling.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride is its potency as an MMP inhibitor. It has been shown to be effective at low concentrations, making it a useful tool in laboratory experiments. However, one limitation of 2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride is its lack of selectivity for specific MMPs. It inhibits a wide range of MMPs, which can make it difficult to determine the specific role of individual MMPs in biological processes.

Future Directions

There are several future directions for research on 2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride. One area of interest is the development of more selective MMP inhibitors that target specific MMPs involved in particular biological processes. Another area of interest is the use of 2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is potential for the use of 2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride in tissue engineering and regenerative medicine, as MMPs play a role in tissue remodeling and regeneration.

Scientific Research Applications

2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride has been studied extensively for its potential applications in cancer therapy. MMPs are involved in tumor invasion and metastasis, and their inhibition by 2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride has been shown to reduce tumor growth and metastasis in animal models. 2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride has also been studied for its potential applications in inflammation and tissue remodeling, as MMPs are involved in these processes as well.

properties

IUPAC Name

2-[(4-phenylphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-17(13-19)18-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15;/h3-11,17-19H,2,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHRFQCDCDHGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Biphenylylmethyl)amino]-1-butanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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